methyl 4-[1-(4-fluorobenzyl)-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
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Overview
Description
METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is a complex organic compound that features a pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert ketones to alcohols or other functional groups.
Substitution: Common in aromatic compounds, where substituents on the benzene ring can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-FLUOROPHENYLACETATE: Shares the fluorophenyl group but differs in the overall structure and functional groups.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2,3-dicarboxylate: Contains the methoxyphenyl and pyrrole groups but has different substituents and functional groups.
Uniqueness
METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H22FNO5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 4-[1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C26H22FNO5/c1-32-21-13-9-17(10-14-21)22-23(18-5-7-19(8-6-18)26(31)33-2)28(25(30)24(22)29)15-16-3-11-20(27)12-4-16/h3-14,23,29H,15H2,1-2H3 |
InChI Key |
XLFAAEVTIITYTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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